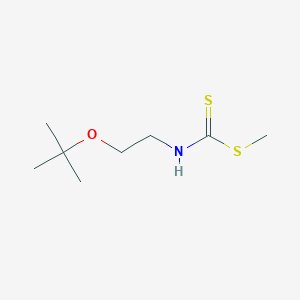![molecular formula C16H22ClN3O4 B8560087 TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8560087.png)
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE
Overview
Description
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-nitrophenyl group and a 1,1-dimethylethyl ester group
Preparation Methods
The synthesis of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 5-chloro-2-nitroaniline.
Amidation: The 5-chloro-2-nitroaniline is then reacted with piperidine-4-carboxylic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with 1,1-dimethylethanol in the presence of a suitable catalyst to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amines, substituted derivatives, and carboxylic acids.
Scientific Research Applications
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of structural modifications on biological activity, aiding in the design of more effective drugs.
Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity. These interactions can affect molecular pathways involved in cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE can be compared with similar compounds, such as:
1,1-Dimethylethyl 4-[(5-methoxy-2-nitrophenyl)amino]-piperidinecarboxylate: This compound has a methoxy group instead of a chloro group, which can alter its reactivity and biological activity.
1,1-Dimethylethyl 4-[(5-chloro-2-aminophenyl)amino]-piperidinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H22ClN3O4 |
|---|---|
Molecular Weight |
355.81 g/mol |
IUPAC Name |
tert-butyl 4-(5-chloro-2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-10-11(17)4-5-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
InChI Key |
NSKIWHVOTQKWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
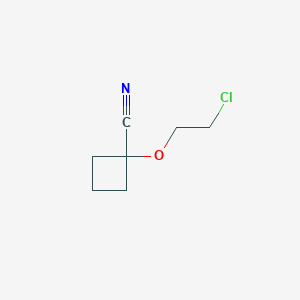
![2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid](/img/structure/B8560014.png)
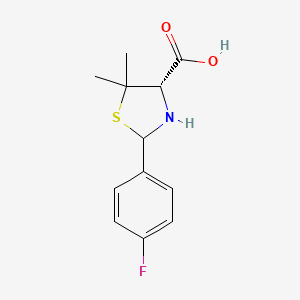
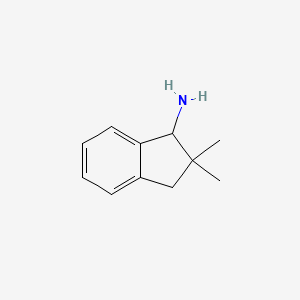
![Methyl 5-(4-cyano-2-fluorophenyl)-6,7-dihydropyrrolo[1,2-c]imidazole-5-carboxylate](/img/structure/B8560033.png)
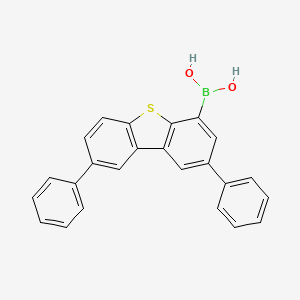
![N-[(2-amino-5-nitrophenyl)methyl]benzamide](/img/structure/B8560055.png)
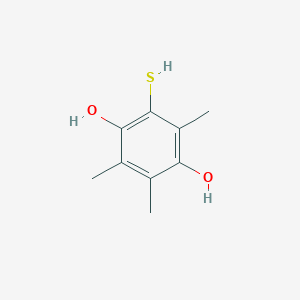
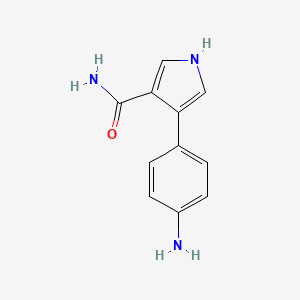
![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)

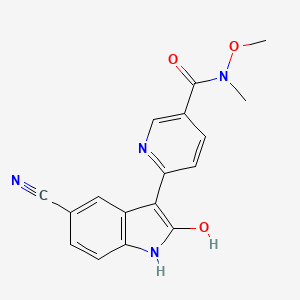
![3-(3-Chloro[1,1'-biphenyl]-2-yl)propan-1-ol](/img/structure/B8560101.png)
